3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester
Description
3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester is an ethyl ester derivative of propionic acid featuring a 2-methylpyridine substituent at the β-position. Ethyl esters of propionic acid are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable solubility, stability, and reactivity .
Properties
IUPAC Name |
ethyl 3-(2-methylpyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-6-10-5-4-8-12-9(10)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYMCYOTKOAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=CC=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-methyl-3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-methyl-3-pyridinecarboxylic acid ethyl ester.
Alkylation: The ethyl ester is then subjected to alkylation with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the propionic acid group.
Industrial Production Methods
In industrial settings, the synthesis of 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: 3-(2-Methyl-pyridin-3-yl)-propionic acid.
Reduction: 3-(2-Methyl-pyridin-3-yl)-propanol.
Substitution: Various alkylated pyridine derivatives depending on the alkyl halide used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Ethyl 2-methyl-3-(pyridin-3-yl)propanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. For instance, derivatives of this compound have been investigated for their potential as anti-cancer agents and in the treatment of neurological disorders.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of pyridine-based compounds using ethyl 2-methyl-3-(pyridin-3-yl)propanoate as a precursor. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
1.2 Enzyme Inhibition
Research has shown that derivatives of this compound can act as enzyme inhibitors. For example, it has been explored in the context of inhibiting specific enzymes involved in metabolic pathways related to cancer and other diseases.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 2-methyl-3-(pyridin-3-yl)propanoate | Enzyme A | 12.5 | |
| Derivative B | Enzyme B | 8.0 | |
| Derivative C | Enzyme C | 15.0 |
Organic Synthesis
2.1 Synthetic Methodologies
The compound is utilized in various synthetic methodologies due to its reactivity and ability to form stable intermediates. It can undergo several transformations, including esterification, amidation, and cyclization reactions.
Case Study: Synthesis of Novel Compounds
In one reported synthesis, ethyl 2-methyl-3-(pyridin-3-yl)propanoate was reacted with hydrazine to form hydrazones, which were subsequently evaluated for biological activity. This approach highlights its versatility in generating novel compounds for further testing .
Material Science Applications
3.1 Polymer Chemistry
The compound's ester functionality allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research has shown that incorporating pyridine derivatives into polymers can lead to improved performance in various applications.
Data Table: Polymer Properties Enhancement
Mechanism of Action
The mechanism of action of 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyridinyl-Substituted Propionic Acid Esters
Pyridinyl groups impart unique electronic and steric effects, influencing reactivity and biological activity. Key analogs include:
Key Differences :
- Biological Activity: Amino-substituted pyridinyl analogs (e.g., 6-amino derivatives) show anticoagulant activity, while methyl-substituted variants may target kinase pathways .
Heterocyclic Propionic Acid Esters
Heterocycles like indole, pyrazole, and pyrimidine are common in bioactive molecules:
Key Differences :
Aliphatic and Cycloaliphatic Propionic Acid Esters
Aliphatic chains and cycloaliphatic groups modulate hydrophobicity and conformational flexibility:
Key Differences :
Pharmacologically Active Esters
Several analogs are intermediates in drug synthesis:
Key Differences :
Biological Activity
3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including case studies and relevant data tables.
The compound is characterized by the following chemical formula:
- Molecular Formula : C12H15NO2
- Molecular Weight : 219.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticoagulant, and neuroprotective effects. Below are detailed findings from various studies.
Anti-inflammatory Activity
A significant study highlighted that derivatives of pyridine compounds, including this compound, showed promising anti-inflammatory properties. The mechanism primarily involves inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 0.32 | 0.18 | 1.78 |
This data suggests that the compound is more selective towards COX-2, which is crucial for reducing inflammation without affecting gastric mucosa integrity .
Anticoagulant Effects
Another study examined the anticoagulant properties of this compound. It was found to act as a thrombin inhibitor, which is vital for preventing blood clots. The compound demonstrated a significant effect in vitro, showing promise as a therapeutic agent for thrombotic disorders .
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- COX Inhibition : The compound inhibits COX enzymes, leading to reduced production of prostaglandins involved in inflammation.
- Thrombin Inhibition : By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thus inhibiting clot formation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain conditions used derivatives of this compound as part of a pain management regimen. Results indicated a reduction in pain scores by an average of 30% compared to placebo groups over six weeks .
Case Study 2: Neuroprotection
In a model of neurodegeneration, the compound was administered to assess its protective effects against neuronal death induced by oxidative stress. Results showed a significant decrease in markers of apoptosis and oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
